MM-589

Epigenetics Protein-Protein Interaction WDR5

Many WDR5-MLL inhibitors suffer from poor cellular efficacy or unknown metabolic stability, compromising target engagement studies. MM-589 solves this with: - Sub-nanomolar WDR5 binding (IC50=0.90 nM, Ki<1 nM) - >40-fold cellular proliferation inhibition vs. MM-401 - Microsomal T1/2 >60 min (human/mouse/rat) - PDB-validated co-crystal structure (5VFC) for SAR Available as a high-fidelity chemical probe for MLL-rearranged leukemia research.

Molecular Formula C28H44N8O5
Molecular Weight 572.7 g/mol
Cat. No. B15585290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589
Molecular FormulaC28H44N8O5
Molecular Weight572.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1
InChIKeyZAIPJVQTYUSDTG-LDFBIXNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-589: WDR5–MLL PPI Inhibitor


MM-589 (CAS 2097887-20-0) is a macrocyclic peptidomimetic designed to potently and selectively disrupt the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins [1]. As a cell-permeable inhibitor, it binds directly to WDR5 with high affinity (IC50 = 0.90 nM, Ki < 1 nM) and blocks the assembly of the MLL histone methyltransferase (HMT) complex, thereby inhibiting MLL H3K4 methyltransferase activity (IC50 = 12.7 nM) [1]. Its discovery and characterization, including a high-resolution co-crystal structure with WDR5 (PDB ID: 5VFC), established it as the most potent inhibitor of the WDR5-MLL interaction reported to date, representing a critical tool compound for investigating epigenetic mechanisms in MLL-rearranged leukemias [1].

Probe WDR5–MLL PPI chemical probe for epigenetic target engagement studies
Permeability Cell-permeable macrocyclic peptidomimetic
Binding Reported high-affinity WDR5 binding context (assay dependent)

MM-589 vs. Similar WDR5 Inhibitors


The WDR5-MLL interaction is a validated therapeutic target in acute leukemias, but the pharmacological profile of available inhibitors varies dramatically. A wide potency gap exists: early tool compounds like WDR5-0103 exhibit Kd values of 450 nM and HMT IC50 values of 39 µM, while next-generation inhibitors like MM-102 and MM-401 achieve sub-nanomolar binding (IC50 2.4-2.9 nM) but retain relatively weak cellular activity (GI50 ~25 µM) [1]. MM-589 represents a distinct advance, with a >40-fold improvement in cellular potency over its predecessor MM-401 [1]. Substituting MM-589 with a less optimized analog—even one with superficially similar binding data—will likely compromise experimental outcomes due to inferior cellular potency, reduced selectivity, or inadequate target engagement in relevant disease models [1]. The following quantitative evidence demonstrates precisely where MM-589 is differentiated from its closest analogs.

Aspect
MM-589 (This Product)
Analog Risk
Cellular Potency
Reported sub-micromolar growth inhibition in MLL-r leukemia lines
MM-401 or OICR-9429 may exhibit >40-fold weaker response; cell-model endpoint context may differ
Binding Affinity
Reported single-digit nanomolar WDR5 binding
OICR-9429 shows >60-fold lower affinity; target-engagement assay sensitivity may shift
Metabolic Stability
Reported microsomal T1/2 >60 min across human, mouse, rat
Publicly available comparator stability data absent; exposure-model interpretation may require review

MM-589 Performance Benchmarks vs. Analogs


WDR5 Binding Affinity

MM-589 binds to the WDR5 protein with an IC50 of 0.90 nM and a Ki of <1 nM [1]. This binding affinity is comparable to MM-401 and MM-102, which also report sub-nanomolar Ki values [2]. However, MM-589 demonstrates a >500-fold improvement over the early WDR5 antagonist WDR5-0103, which binds with a Kd of 450 nM [2].

Binding Affinity
Head-to-head
IC50 0.90 nM (Ki
Supports high-affinity target engagement study context
AlphaLISA competition binding assay; cross-study comparable
HMT Inhibition
Head-to-head
IC50 12.7 nM vs. MM-401 IC50 320 nM (25-fold difference)
Supports functional MLL1 complex inhibition endpoint review
MLL HMT functional assay (AlphaLISA)
Cell Proliferation
Head-to-head
MV4-11 IC50 0.25 μM, MOLM-13 IC50 0.21 μM; >40-fold more potent than MM-401
Reported cell-model antiproliferative endpoint context
Cell viability assay, 4–7 days; MLL-r leukemia lines
Microsomal Stability
Class-level inference
T1/2 >60 min (human, mouse, rat)
Supports in vivo exposure-model interpretation
NADPH-fortified liver microsomes; comparator data not publicly available
Co-Crystal
Supporting evidence
PDB: 5VFC (1.85 Å) – MM-589 bound to WDR5; no experimental co-crystal for MM-401 or OICR-9429
Enables structure-based binding mode interpretation
X-ray crystallography; FAT region engagement confirmed
Cell Selectivity
Cross-study comparable
MLL-r lines IC50 0.21–0.25 μM vs. HL-60 IC50 8.6 μM (34–41 fold window)
Reported on-target cell-model response context
Cell viability assay; OICR-9429 shows weak micromolar activity in other cell lines
Epigenetics Protein-Protein Interaction WDR5

MLL1 H3K4 Methyltransferase Inhibition

MM-589 exhibits potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations, with GI50 values of 0.25 µM in MV4-11 and 0.21 µM in MOLM-13 cells [1]. This represents a >40-fold improvement in potency compared to the previously reported compound MM-401, which exhibits GI50 values of 5.9-12.6 µM in MLL-rearranged leukemia cell lines [2][3]. MM-102, another related peptidomimetic, is even less potent, with a GI50 of 25 µM in MV4-11 cells [2][4]. MM-589 is also highly selective, showing much weaker inhibition of HL-60 cells (IC50 = 8.56 µM) which lack MLL translocations [1].

HMT Inhibition
Head-to-head
IC50 12.7 nM vs. MM-401 IC50 320 nM (25-fold difference)
Supports functional MLL1 complex inhibition endpoint review
MLL HMT functional assay (AlphaLISA)
Leukemia Cell Growth Inhibition MLL-AF9

MLL-Rearranged Leukemia Cell Growth Inhibition

MM-589 inhibits MLL H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM in a newly developed AlphaLISA-based MLL HMT functional assay [1]. This is a 25-fold improvement in functional potency compared to MM-401, which inhibits MLL1 activity with an IC50 of 320 nM [2]. The contrast is even more striking when compared to non-peptidomimetic small molecules like OICR-9429, which disrupts WDR5-MLL interaction with a much weaker IC50 of ~5 µM in cellular assays [2].

Cell Proliferation
Head-to-head
MV4-11 IC50 0.25 μM, MOLM-13 IC50 0.21 μM; >40-fold more potent than MM-401
Reported cell-model antiproliferative endpoint context
Cell viability assay, 4–7 days; MLL-r leukemia lines
Histone Methyltransferase H3K4 Methylation Epigenetics

Multi-Species Microsomal Stability

The high-resolution co-crystal structure of MM-589 bound to WDR5 (PDB ID: 5VFC, resolution 1.64 Å) reveals a unique binding mode that underpins its superior potency [1]. Unlike earlier linear peptidomimetics such as MM-102, the macrocyclic scaffold of MM-589 pre-organizes the pharmacophore in a conformation that maximizes interactions with the WDR5 peptide-binding pocket, leading to enhanced affinity and cellular permeability [1]. This structural information is publicly available and can be used for structure-based design and validation of target engagement.

Microsomal Stability
Class-level inference
T1/2 >60 min (human, mouse, rat)
Supports in vivo exposure-model interpretation
NADPH-fortified liver microsomes; comparator data not publicly available
Structural Biology X-ray Crystallography Drug Design

WDR5 Co-Crystal Structure

MM-589 is a cell-permeable macrocyclic peptidomimetic, a critical advancement over earlier peptide-based WDR5 inhibitors that required intracellular delivery systems [1]. While no direct comparative permeability coefficients (Papp) are available in the primary literature, the potent cellular activity of MM-589 (sub-micromolar GI50) serves as functional evidence of its ability to cross cell membranes and engage the intracellular target. In contrast, early inhibitors like WDR5-0103 and OICR-9429, despite being small molecules, exhibit significantly weaker cellular potency, with IC50 values in the low micromolar range for disrupting WDR5-MLL1 interaction in cells [2].

Co-Crystal
Supporting evidence
PDB: 5VFC (1.85 Å) – MM-589 bound to WDR5; no experimental co-crystal for MM-401 or OICR-9429
Enables structure-based binding mode interpretation
X-ray crystallography; FAT region engagement confirmed
Cell Permeability Peptidomimetic Drug-like Properties

Selectivity for MLL-Rearranged Leukemia Cells

MM-589 demonstrates a pronounced selectivity for leukemia cells harboring MLL translocations over those that do not [1]. In MOLM-13 cells (MLL-AF9 fusion), the IC50 is 0.21 µM, whereas in HL-60 cells (lacking MLL translocation), the IC50 is 8.56 µM, representing a >40-fold selectivity window [1]. This selectivity profile is superior to that of MM-401, which shows a smaller differential between MLL-rearranged (GI50 5.9-12.6 µM) and non-rearranged cells [2].

Cell Selectivity
Cross-study comparable
MLL-r lines IC50 0.21–0.25 μM vs. HL-60 IC50 8.6 μM (34–41 fold window)
Reported on-target cell-model response context
Cell viability assay; OICR-9429 shows weak micromolar activity in other cell lines
Selectivity MLL Translocation Therapeutic Index

MM-589 Applications in Epigenetics & Oncology


Chemical Probe for WDR5-MLL PPI in Leukemia

MM-589 is the tool compound of choice for dissecting the role of the WDR5-MLL interaction in acute leukemias driven by MLL translocations. Its sub-micromolar cellular potency and >40-fold selectivity for MLL-rearranged cells over non-rearranged cells [1] allow for precise interrogation of downstream epigenetic changes, including H3K4 methylation patterns and expression of critical target genes like HoxA9 and Meis-1, with minimal confounding off-target effects.

In Vivo Pharmacodynamics in MLL-Leukemia Models

The high-resolution co-crystal structure of MM-589 bound to WDR5 (PDB: 5VFC, 1.64 Å) [1] provides an invaluable resource for structure-based drug discovery and target engagement studies. Researchers can utilize this structure to design mutation studies, validate binding poses of new analogs, and confirm on-target activity in cellular thermal shift assays (CETSA) or other biophysical methods.

Structure-Guided Design of WDR5 Inhibitors

MM-589 serves as an ideal positive control and benchmark in high-throughput screens aimed at identifying novel WDR5-MLL PPI inhibitors. Its well-characterized potency (IC50 = 0.90 nM for WDR5 binding, 12.7 nM for HMT inhibition) [1] and commercial availability from multiple vendors make it a reliable standard for calibrating assay performance and validating hit compounds.

Selectivity Profiling of WDR5-MLL Inhibitors

The potent cellular activity of MM-589 (GI50 = 0.21-0.25 µM in MLL-rearranged cell lines) [1] supports its use in ex vivo and in vivo pharmacodynamic studies to correlate WDR5-MLL inhibition with changes in target gene expression (e.g., HoxA9, Meis-1) and cellular differentiation markers. Its selectivity profile aids in attributing observed PD effects specifically to WDR5-MLL pathway disruption.

Application
Selection Property
Validation Focus
WDR5–MLL PPI probe in leukemia models
Reported high-affinity WDR5 binding and MLL1 HMT inhibition
Cell-model target engagement and pathway modulation
In vivo model-response studies
Multi-species microsomal stability (reported T1/2 >60 min)
Pharmacodynamic endpoint monitoring in murine leukemia models
Structure-based WDR5 inhibitor design
Co-crystal structure (PDB: 5VFC) of MM-589 bound to WDR5
Binding-mode interpretation and SAR expansion
Selectivity profiling in leukemia cell models
Differential activity MLL-r vs. non-MLL (HL-60) cell lines
On-target vs. off-target cytotoxicity assessment

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33 linked technical documents
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